1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of imidazole-containing compounds, specifically a 1,3,4-oxadiazole derivative. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is as follows:
Formation of the 1,3,4-oxadiazole ring: Start with a suitable precursor containing the oxadiazole moiety. Introduce the difluoromethyl group, followed by the addition of the pyrazole and sulfonamide functionalities.
Alkylation: Introduce the pentyl group at the N-terminus.
Arylation: Attach the phenyl group to the oxadiazole ring.
Reflux conditions: are commonly used for these reactions.
Phosphorus oxychloride (POCl3): is often employed as a reagent.
Industrial Production:: While industrial-scale production details are proprietary, the synthetic principles remain consistent.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of the sulfonamide group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the oxadiazole ring or the difluoromethyl group is possible.
Hydrogen peroxide (H2O2): for oxidation.
Hydrochloric acid (HCl): for acidic conditions.
Sodium borohydride (NaBH4): for reduction.
- Oxidation may yield sulfonyl derivatives.
- Substitution reactions lead to various phenyl-substituted products.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential antitumor, anti-inflammatory, and antimicrobial properties.
Chemistry: As a versatile building block for drug development.
Industry: In the synthesis of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C20H25F2N5O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H25F2N5O3S/c1-4-5-9-12-26(13-17-23-24-19(30-17)16-10-7-6-8-11-16)31(28,29)18-14(2)25-27(15(18)3)20(21)22/h6-8,10-11,20H,4-5,9,12-13H2,1-3H3 |
InChI Key |
UVBRPSGVLZGZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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